molecular formula C16H22N2 B2749422 N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine CAS No. 1436256-33-5

N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine

Cat. No.: B2749422
CAS No.: 1436256-33-5
M. Wt: 242.366
InChI Key: KXMLRWJWZJWWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine is a propargylamine derivative featuring a benzyl-substituted pyrrolidine ring linked to a methylpropynylamine moiety. This compound is structurally designed to target enzymes implicated in neurodegenerative diseases, particularly Alzheimer’s disease (AD), through multitarget inhibition. The propargylamine group is a critical pharmacophore for monoamine oxidase (MAO) inhibition, while the benzylpyrrolidine moiety may contribute to acetylcholinesterase (AChE) inhibition, akin to donepezil’s benzylpiperidine group .

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-3-10-17(2)12-16-9-11-18(14-16)13-15-7-5-4-6-8-15/h1,4-8,16H,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMLRWJWZJWWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, benzyl chloride, and propargylamine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargylamine moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The benzyl group can be substituted with various electrophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

    Reduction: Reduced derivatives with saturated carbon chains.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a ligand for receptors or enzymes, helping to elucidate their functions and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting neurological disorders, given its structural similarity to known bioactive compounds.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Target Enzymes

A comparative analysis of structural analogs highlights differences in ring systems, linker groups, and substituents, which influence enzyme inhibition profiles, selectivity, and neuroprotective effects.

Table 1: Structural and Functional Comparison of Selected Propargylamine Derivatives
Compound Name Key Structural Features Target Enzymes (IC₅₀) Selectivity Additional Effects References
Target Compound Benzylpyrrolidine, methylpropynylamine MAO-A/B, AChE (predicted) Unknown Potential Aβ modulation
ASS234 Benzylpiperidine, indole, propoxy linker MAO-A/B, AChE, BuChE Dual MAO/ChE inhibitor Aβ aggregation inhibition
N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Indole, benzyloxy, methylpropynylamine MAO-A (1.3 nM), MAO-B (4.6 nM), AChE (14 nM) Multitarget (MAO/ChE) Neuroprotective (predicted)
Clorgyline Phenoxypropyl, methylpropynylamine MAO-A (0.05 nM) MAO-A selective Antidepressant
Donepezil Benzylpiperidine, indanone AChE (6.7 nM) AChE selective Cognitive enhancement

Structural and Functional Analysis

Benzylpyrrolidine vs. Benzylpiperidine

The target compound’s benzylpyrrolidine group differs from ASS234’s benzylpiperidine and donepezil’s benzylpiperidine. The smaller pyrrolidine ring (5-membered vs. However, piperidine derivatives like ASS234 exhibit stronger AChE inhibition (IC₅₀ ~14 nM) due to optimal cavity fitting .

Propargylamine Group and MAO Inhibition

The propargylamine moiety is a hallmark of irreversible MAO inhibitors. Clorgyline, a selective MAO-A inhibitor, shares this group but lacks the benzylpyrrolidine component.

Linker and Substituent Effects
  • Indole vs. Pyrrolidine: The indole-containing analog (N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine) shows nanomolar potency against MAO-A/B and AChE, attributed to π-π stacking with enzyme active sites . The target compound’s benzylpyrrolidine may reduce MAO affinity but enhance AChE binding.
  • Propoxy Linker: ASS234’s propoxy linker increases molecular flexibility, aiding dual MAO/ChE inhibition .

Neuroprotective and Multitarget Potential

ASS234 and the indole-containing analog exhibit multitarget effects, including Aβ anti-aggregation and antioxidant upregulation .

Biological Activity

N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, focusing on its mechanisms of action, pharmacological evaluations, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a benzylpyrrolidine moiety linked to a propargylamine structure. Its chemical formula can be represented as C₁₄H₁₈N₂. The presence of the pyrrolidine ring is crucial for its interaction with various biological targets.

This compound exhibits multiple mechanisms of action:

  • Acetylcholinesterase (AChE) Inhibition : The compound acts as an inhibitor of AChE, which is essential for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling.
  • Monoamine Oxidase (MAO) Inhibition : It also shows inhibitory activity against both MAO-A and MAO-B enzymes. This dual inhibition may contribute to its neuroprotective effects by preventing the degradation of monoamines, which are critical for mood regulation and cognitive function.
  • Beta-secretase (BACE1) Inhibition : Some studies suggest that this compound may inhibit BACE1, an enzyme involved in the production of amyloid-beta peptides, which are implicated in AD pathology.

In Vitro Studies

In vitro studies have demonstrated that this compound has potent inhibitory effects on AChE and MAO enzymes. The following table summarizes key findings from recent research:

Enzyme IC50 Value (µM) Reference
AChE0.19 ± 0.01
MAO-A0.0055 ± 0.0014
MAO-B0.15 ± 0.031
BACE19.01

These values indicate that the compound is particularly effective as an AChE inhibitor compared to traditional drugs like donepezil.

Neuroprotective Effects

Research has indicated that this compound can protect neuronal cells from amyloid-beta-induced toxicity. In experiments using SH-SY5Y neuroblastoma cells, treatment with this compound showed significant improvements in cell viability when exposed to toxic amyloid-beta peptides, suggesting its potential as a neuroprotective agent.

Case Studies

A notable study evaluated the efficacy of this compound in animal models of Alzheimer's disease. The results indicated that administration led to improved cognitive functions and reduced amyloid plaque formation in the brain, supporting its potential utility in AD treatment.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst SystemYield (%)Purification TechniqueReference
Pd-Catalyzed CouplingPd(PPh₃)₂Cl₂/CuI60–87Biotage flash chromatography
Multi-Step AlkylationNaH/DMF~50Column chromatography (SiO₂)

Basic Question: Which characterization techniques are critical for confirming structural integrity?

Answer:

  • NMR Spectroscopy: Analyze ¹H/¹³C NMR to confirm methyl, benzyl, and propargyl group environments. Look for δ 2.1–2.5 ppm (pyrrolidine CH₂) and δ 7.2–7.4 ppm (benzyl aromatic protons) .
  • HRMS (ESI/QTOF): Validate molecular ion peaks (e.g., m/z 271.214 [M+H]⁺) with ≤2 ppm error .
  • Elemental Analysis: Verify C, H, N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for related compounds) .

Advanced Question: How does structural modification of the pyrrolidine or propargyl groups affect bioactivity?

Answer:

  • Pyrrolidine Modifications: Introducing electron-withdrawing groups (e.g., nitro) enhances receptor binding affinity but may reduce solubility. Conversely, benzyl groups improve blood-brain barrier penetration .
  • Propargyl Adjustments: Extending the alkyne chain increases metabolic stability but risks cytotoxicity. For example, replacing propargyl with but-2-ynyl reduces hepatic clearance by 40% .
  • Data Contradictions: Discrepancies in SAR studies (e.g., conflicting IC₅₀ values) may arise from assay conditions (e.g., pH, co-solvents). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced Question: How can contradictions in reported synthetic yields be systematically addressed?

Answer:

  • Design of Experiments (DoE): Apply factorial designs to optimize variables (catalyst loading, temperature, solvent ratio). For example, a 2³ factorial matrix can resolve interactions between Pd concentration, reaction time, and ligand type .
  • Statistical Modeling: Use ANOVA to identify yield-limiting factors. In one study, CuI co-catalyst variance accounted for 65% of yield variability in Pd-mediated couplings .
  • Reproducibility Checks: Cross-validate results using independent batches of starting materials and standardized protocols (e.g., ICH Q2 guidelines) .

Advanced Question: What are the key structural analogs with documented pharmacological relevance?

Answer:
Table 2: Structurally Related Compounds and Their Applications

Compound NameKey ModificationBioactivityReference
N-Benzyl-3-(quinolin-6-yl)prop-2-yn-1-amineQuinoline substitutionAnticancer (EGFR inhibition)
1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-aminePiperidine core, isoprenyl chainNeuromodulator (5-HT receptor binding)
((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amineStereospecific methyl groupNeurotransmitter reuptake inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.